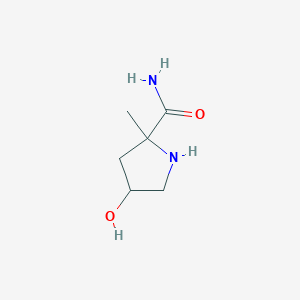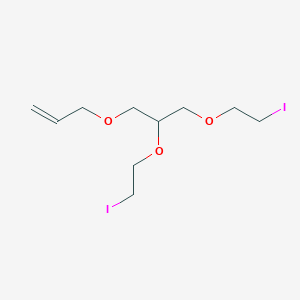
3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene is a chemical compound with the molecular formula C10H18I2O3 and a molecular weight of 440.06 g/mol . This compound is characterized by the presence of iodine atoms and ether linkages, making it a unique and versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-1-propene with 2,3-bis(2-iodoethoxy)propane under specific conditions to form the desired product . The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiocyanato derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Aplicaciones Científicas De Investigación
3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological systems and as a reagent in biochemical assays.
Medicine: Investigated for potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can participate in various chemical reactions, leading to the formation of different products. These reactions can affect biological systems by modifying the structure and function of biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Iodoethoxy)prop-1-yne: A similar compound with a different structure, used in various chemical reactions and applications.
1-Propene, 3-[2,3-bis(2-iodoethoxy)propoxy]: Another related compound with similar properties and uses.
Uniqueness
3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene is unique due to its specific structure, which includes multiple iodine atoms and ether linkages. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
114719-16-3 |
|---|---|
Fórmula molecular |
C10H18I2O3 |
Peso molecular |
440.06 g/mol |
Nombre IUPAC |
1,2-bis(2-iodoethoxy)-3-prop-2-enoxypropane |
InChI |
InChI=1S/C10H18I2O3/c1-2-5-13-8-10(15-7-4-12)9-14-6-3-11/h2,10H,1,3-9H2 |
Clave InChI |
WDGVBEIEIQEVSM-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCC(COCCI)OCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




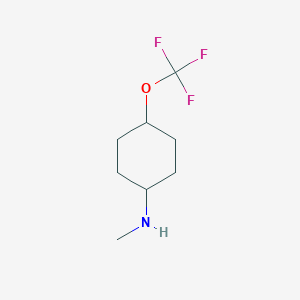
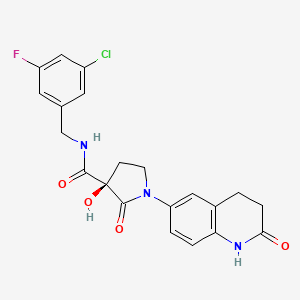
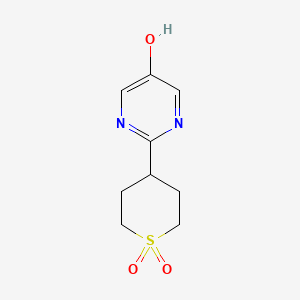



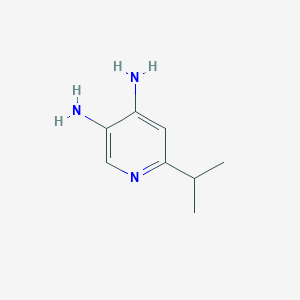
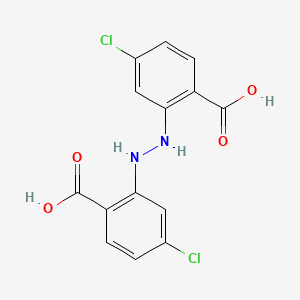


![1-(1,1-difluorospiro[2.3]hexan-5-yl)-N-methylmethanamine](/img/structure/B12956196.png)
